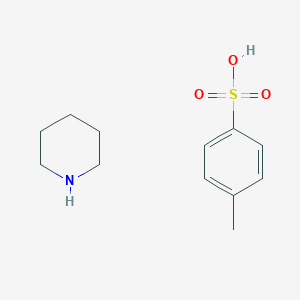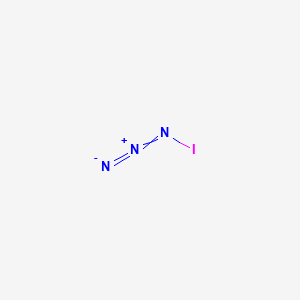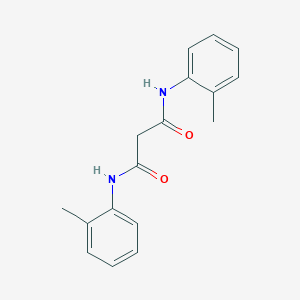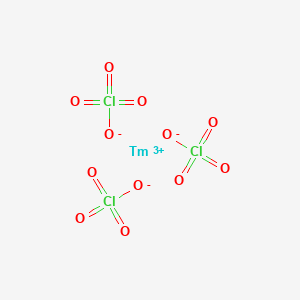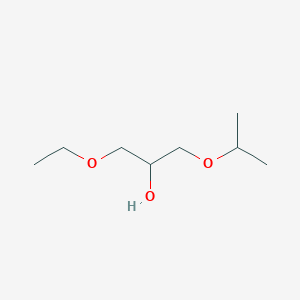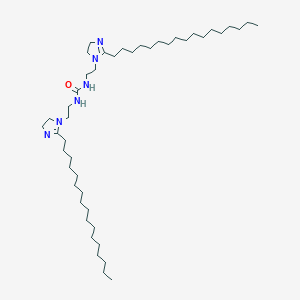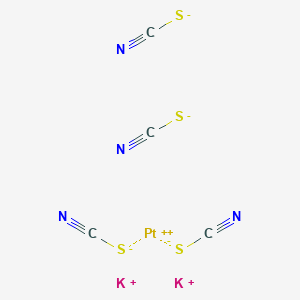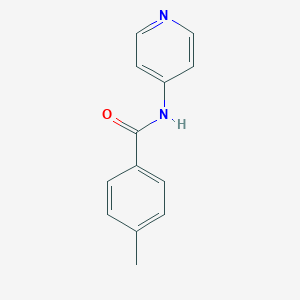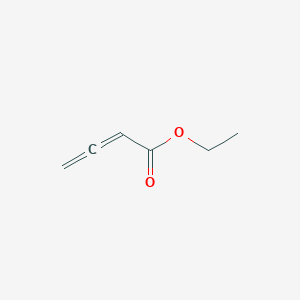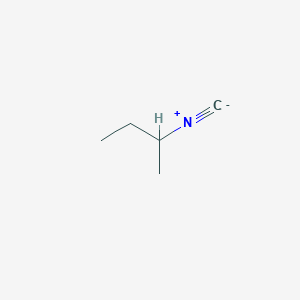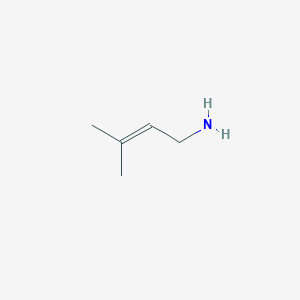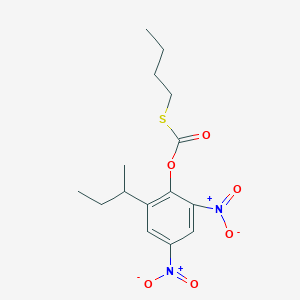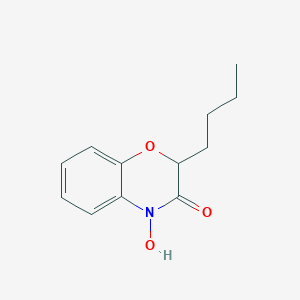
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one, also known as DIBOA, is a natural compound found in plants belonging to the Poaceae family, such as maize, wheat, and rye. This compound has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental protection.
Mécanisme D'action
The mechanism of action of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics.
Effets Biochimiques Et Physiologiques
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. In plants, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the synthesis of chlorophyll and other pigments, leading to a reduction in photosynthesis and growth. In insects, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to increased susceptibility to insecticides. In mammals, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one in lab experiments include its natural origin, its low toxicity, and its potential applications in various fields. However, the limitations of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one include its low solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
Orientations Futures
There are many future directions for the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its allelopathic effects and its potential to reduce the use of herbicides. In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its anticancer properties and its potential to treat various diseases. In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its potential to reduce the use of synthetic pesticides and herbicides. Overall, the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized from 2-aminophenol and butyraldehyde through a condensation reaction. The reaction is catalyzed by acid and occurs in the presence of a solvent such as ethanol or methanol. The yield of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Applications De Recherche Scientifique
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential applications in various fields. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have allelopathic effects, which means it can inhibit the growth of other plants. This property can be utilized to control weeds and reduce the use of herbicides. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have insecticidal and antifungal properties, which can be used to protect crops from pests and diseases.
In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases, such as arthritis and cardiovascular diseases.
In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential to reduce the use of pesticides and herbicides. By utilizing 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one as a natural herbicide, the amount of synthetic herbicides used can be reduced, thus reducing the environmental impact of agriculture.
Propriétés
Numéro CAS |
13212-62-9 |
|---|---|
Nom du produit |
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one |
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
2-butyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |
Clé InChI |
GJHDKZXQOXNSJC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
SMILES canonique |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



